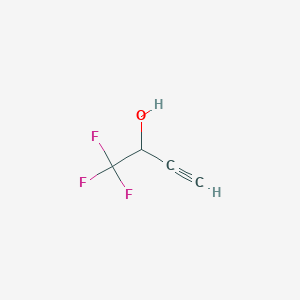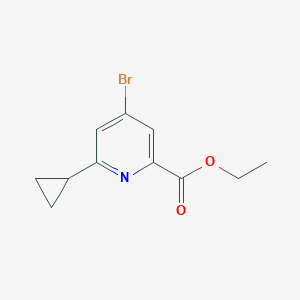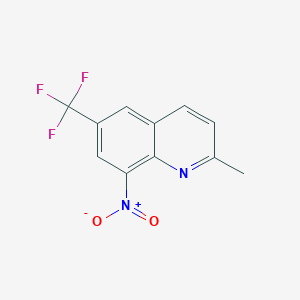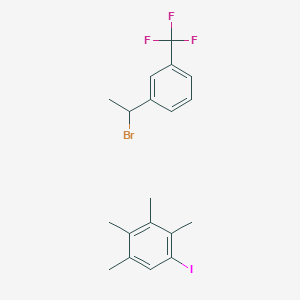
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties
Preparation Methods
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
The synthesis of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene typically involves the bromination of an ethyl group attached to a benzene ring that also contains a trifluoromethyl group. This can be achieved through the reaction of the corresponding ethylbenzene derivative with bromine in the presence of a catalyst such as iron or aluminum bromide .
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene.
Chemical Reactions Analysis
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.
1-iodo-2,3,4,5-tetramethylbenzene
This compound is known to undergo:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, similar to the bromine atom in 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Addition Reactions: The iodine atom can participate in addition reactions with various reagents
Scientific Research Applications
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
This compound is used in:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals.
Materials Science: In the development of new materials with specific properties.
1-iodo-2,3,4,5-tetramethylbenzene
This compound finds applications in:
Organic Synthesis: As a precursor for the synthesis of various organic compounds.
Environmental Science: In studies related to the degradation of volatile organic compounds.
Materials Science: In the synthesis of polymers and other advanced materials
Mechanism of Action
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
The mechanism of action for this compound involves the reactivity of the bromine atom and the trifluoromethyl group. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive towards certain types of reactions .
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism of action for this compound involves the reactivity of the iodine atom and the methyl groups. The iodine atom can participate in substitution and addition reactions, while the methyl groups can undergo oxidation to form various products .
Comparison with Similar Compounds
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Similar compounds include:
1-(1-Bromoethyl)benzene: Lacks the trifluoromethyl group, making it less reactive in certain types of reactions.
1-(1-Chloroethyl)-3-(trifluoromethyl)benzene: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene: Similar structure but with different substituents, affecting its reactivity and applications.
1-iodo-3,5-dimethylbenzene: Contains fewer methyl groups, which influences its chemical properties and reactivity
These comparisons highlight the unique properties and reactivity of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene and 1-iodo-2,3,4,5-tetramethylbenzene, making them valuable compounds in various fields of scientific research.
Properties
Molecular Formula |
C19H21BrF3I |
|---|---|
Molecular Weight |
513.2 g/mol |
IUPAC Name |
1-(1-bromoethyl)-3-(trifluoromethyl)benzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C9H8BrF3/c1-6-5-10(11)9(4)8(3)7(6)2;1-6(10)7-3-2-4-8(5-7)9(11,12)13/h5H,1-4H3;2-6H,1H3 |
InChI Key |
KBOINBSZZRTVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(C1=CC(=CC=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12830581.png)
![(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)
![6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12830604.png)
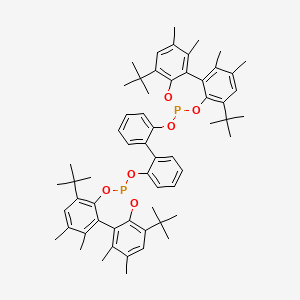
![(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B12830614.png)
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)

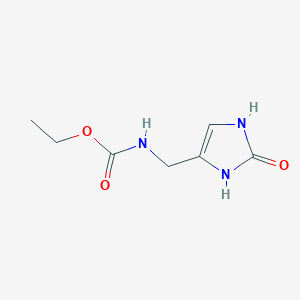
![3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B12830633.png)
